molecular formula C10H13NO B6167084 1-(5-propylpyridin-2-yl)ethan-1-one CAS No. 1823937-46-7

1-(5-propylpyridin-2-yl)ethan-1-one

Cat. No.: B6167084
CAS No.: 1823937-46-7
M. Wt: 163.22 g/mol
InChI Key: VTJSYOJYDVMLQF-UHFFFAOYSA-N
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Description

1-(5-Propylpyridin-2-yl)ethan-1-one is a chemical compound belonging to the pyridine family. This compound has gained significant attention in recent years due to its unique physicochemical and biological properties. It is characterized by a pyridine ring substituted with a propyl group at the 5-position and an ethanone group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Propylpyridin-2-yl)ethan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 5-propylpyridin-2-ol with acetic anhydride under acidic conditions. The reaction typically proceeds at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions helps to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Propylpyridin-2-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield pyridine-2,5-dicarboxylic acid.

  • Reduction: Reduction reactions can produce 1-(5-Propylpyridin-2-yl)ethanol.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

1-(5-Propylpyridin-2-yl)ethan-1-one has diverse applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biochemical assays to study protein interactions and enzyme activities. Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-Propylpyridin-2-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

1-(5-Propylpyridin-2-yl)ethan-1-one is similar to other pyridine derivatives, such as 2-aminopyridine and 3-methylpyridine. its unique structural features, including the propyl group and ethanone moiety, distinguish it from these compounds. These differences contribute to its distinct chemical and biological properties.

Properties

CAS No.

1823937-46-7

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(5-propylpyridin-2-yl)ethanone

InChI

InChI=1S/C10H13NO/c1-3-4-9-5-6-10(8(2)12)11-7-9/h5-7H,3-4H2,1-2H3

InChI Key

VTJSYOJYDVMLQF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(C=C1)C(=O)C

Purity

95

Origin of Product

United States

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